

# SR9011 Hydrochloride and Its Impact on Glucose Metabolism: A Technical Guide

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## Compound of Interest

Compound Name: SR9011 hydrochloride

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## Abstract

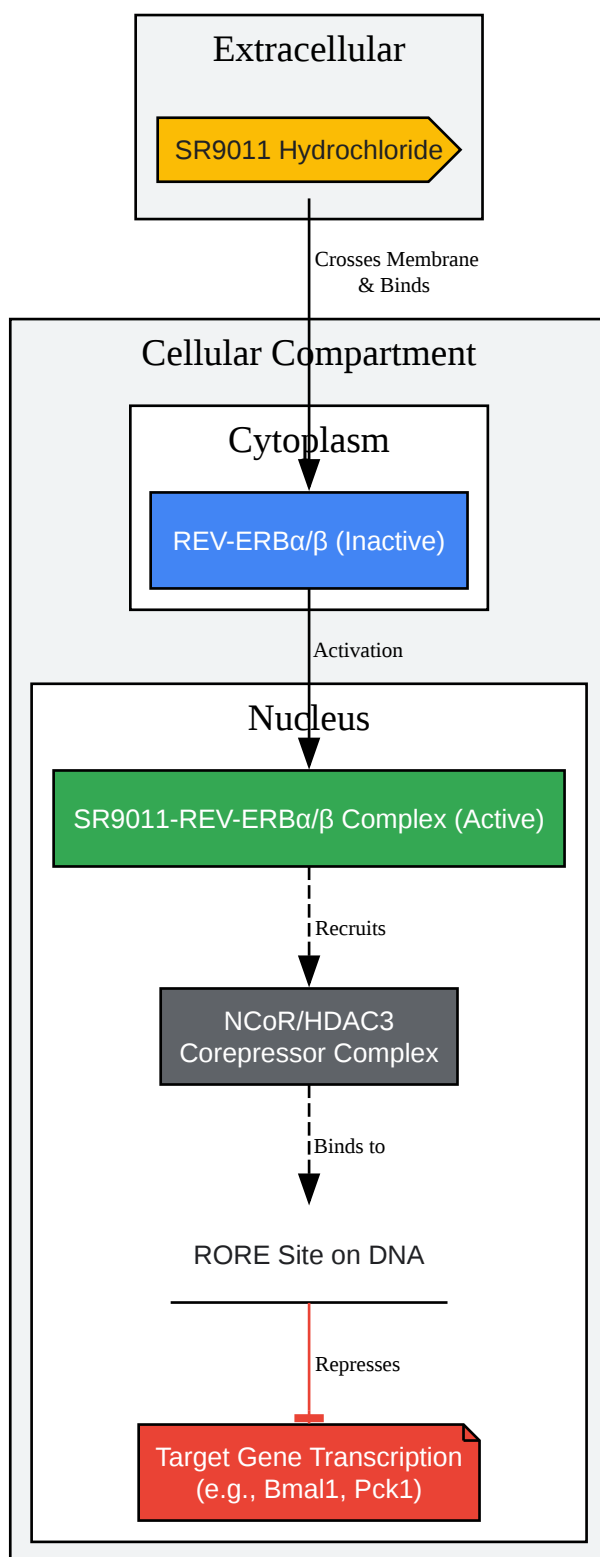
**SR9011 hydrochloride** is a synthetic agonist of the nuclear receptors REV-ERB $\alpha$  and REV-ERB $\beta$ , which are critical components of the core circadian clock machinery. Beyond its role in regulating circadian rhythm, REV-ERB is a key transcriptional regulator that forges a direct link between the body's internal clock and metabolic processes. SR9011, by activating REV-ERB, has demonstrated profound effects on metabolism, particularly glucose homeostasis. Preclinical studies in animal and cellular models have shown that SR9011 can lower fasting blood glucose, improve insulin sensitivity, and modulate the expression of key genes involved in both glucose utilization (glycolysis) and production (gluconeogenesis).[1] This document provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental methodologies related to the action of SR9011 on glucose metabolism, intended for a scientific audience.

## Core Mechanism of Action

SR9011 exerts its effects by binding to and activating the REV-ERB $\alpha$  and REV-ERB $\beta$  proteins. [1] These proteins are transcriptional repressors, meaning their activation suppresses the expression of their target genes. The primary mechanism involves the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3), to specific DNA sequences known as REV-ERB response elements (ROREs) located in the promoter regions of target genes.

By activating REV-ERB, SR9011 influences glucose metabolism through two main avenues:

- **Regulation of the Circadian Clock:** REV-ERB is a fundamental gear in the core molecular clock. It rhythmically represses the transcription of *Bmal1*, a master activator of the circadian loop. By modulating the clock, SR9011 can alter the daily rhythms of metabolic gene expression in key tissues like the liver, skeletal muscle, and adipose tissue.[\[2\]](#)
- **Direct Regulation of Metabolic Genes:** Many genes central to glucose and lipid metabolism contain ROREs in their promoters and are direct targets of REV-ERB repression.[\[3\]](#)[\[4\]](#) SR9011 can therefore directly control the expression of enzymes involved in critical metabolic pathways, independent of the core clock feedback loop.



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Core signaling pathway of SR9011 activation of REV-ERB.

## Effects on Hepatic Glucose Metabolism

The liver is a primary site for maintaining glucose homeostasis, balancing glucose production (gluconeogenesis) and storage. SR9011 has been shown to significantly influence these processes by altering the expression of key hepatic enzymes.

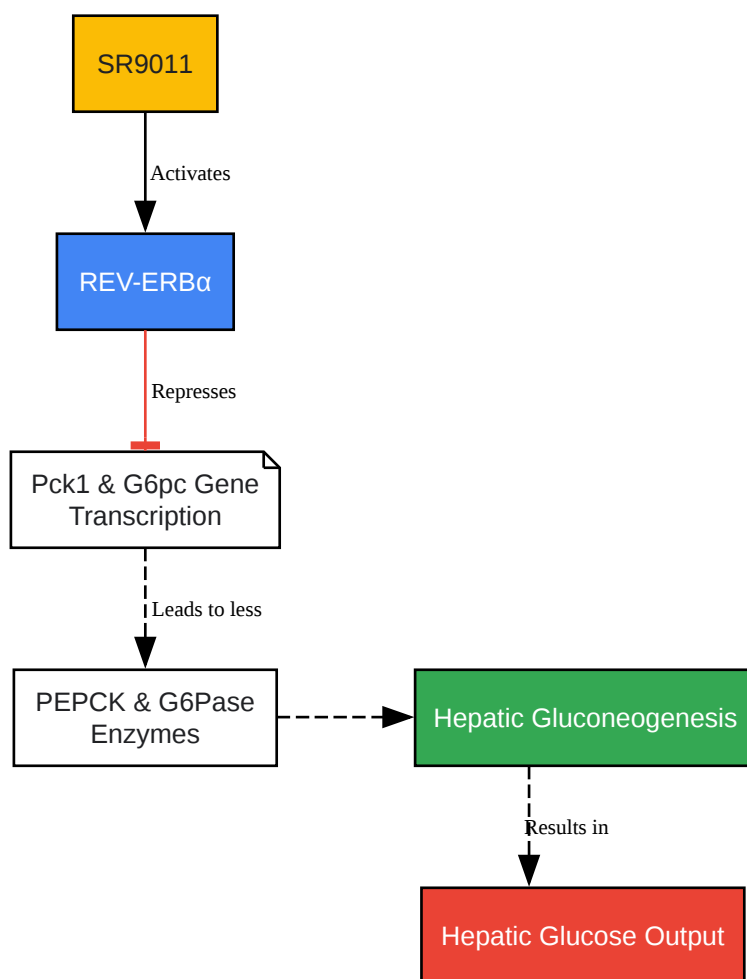
### Downregulation of Gluconeogenesis

Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate substrates. The rate-limiting enzymes in this pathway are Phosphoenolpyruvate Carboxykinase (PEPCK, encoded by Pck1) and Glucose-6-Phosphatase (G6Pase, encoded by G6pc). REV-ERB $\alpha$  directly represses the transcription of both Pck1 and G6pc.<sup>[4]</sup> Activation of REV-ERB by its agonists leads to a significant reduction in the expression of these enzymes, thereby decreasing hepatic glucose output.<sup>[1][5]</sup> This mechanism is a key contributor to the observed lowering of fasting blood glucose in animal models.<sup>[5]</sup>

A study using the REV-ERB agonist SR9009 in diabetic mice demonstrated a significant reduction in fasting plasma glucose, which coincided with decreased mRNA and protein levels of Pck1 in the liver.<sup>[5]</sup> The study identified a REV-ERB response element in the Pck1 gene promoter, confirming it as a direct transcriptional target.<sup>[5]</sup>

Parameter	Model	Treatment	Outcome	Reference
Fasting Plasma Glucose	Diabetic Mice	SR9009	Significantly reduced	<sup>[5]</sup>
Pck1 mRNA Expression	Hepa-1c1c7 cells	SR9009	Significantly decreased	<sup>[5]</sup>
PCK1 Protein Level	Hepa-1c1c7 cells	SR9009	Down-regulated	<sup>[5]</sup>
Glucose Tolerance	Diabetic Mice	SR9009	Improved	<sup>[5]</sup>

Note: Data presented is for the closely related compound SR9009, which shares the same mechanism of action as SR9011.



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SR9011-mediated repression of hepatic gluconeogenesis.

## Effects on Skeletal Muscle Glucose Metabolism

Skeletal muscle is the primary site of insulin-mediated glucose disposal. SR9011 enhances the muscle's capacity for glucose oxidation by increasing the expression of key glycolytic enzymes.

## Increased Glycolysis and Glucose Oxidation

Studies in mice have shown that administration of SR9011 leads to an amplified expression of genes involved in glucose utilization in skeletal muscle.[2] Specifically, the expression of Hexokinase 1 (Hk1) and Pyruvate Kinase (Pkm2), key enzymes in the glycolytic pathway, was elevated following SR9011 treatment.[2] This suggests that SR9011 promotes an increase in

glucose oxidation in addition to its known effects on fatty acid oxidation, contributing to increased overall energy expenditure.[\[2\]](#)[\[3\]](#)

Parameter	Model	Treatment	Effect on Gene Expression	Reference
Oxygen Consumption (VO <sub>2</sub> )	C57BL/6 Mice	100 mg/kg SR9011, i.p., b.i.d. for 10 days	+5%	<a href="#">[2]</a> <a href="#">[3]</a>
Hk1 (Hexokinase 1)	C57BL/6 Mice	100 mg/kg SR9011, i.p. (single dose)	Elevated	<a href="#">[2]</a>
Pkm2 (Pyruvate Kinase M2)	C57BL/6 Mice	100 mg/kg SR9011, i.p. (single dose)	Elevated	<a href="#">[2]</a>
Fat Mass	BALB/c Mice	100 mg/kg SR9011, i.p., b.i.d. for 12 days	Decreased	<a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocols

### In Vivo Metabolic Assessment in Mice

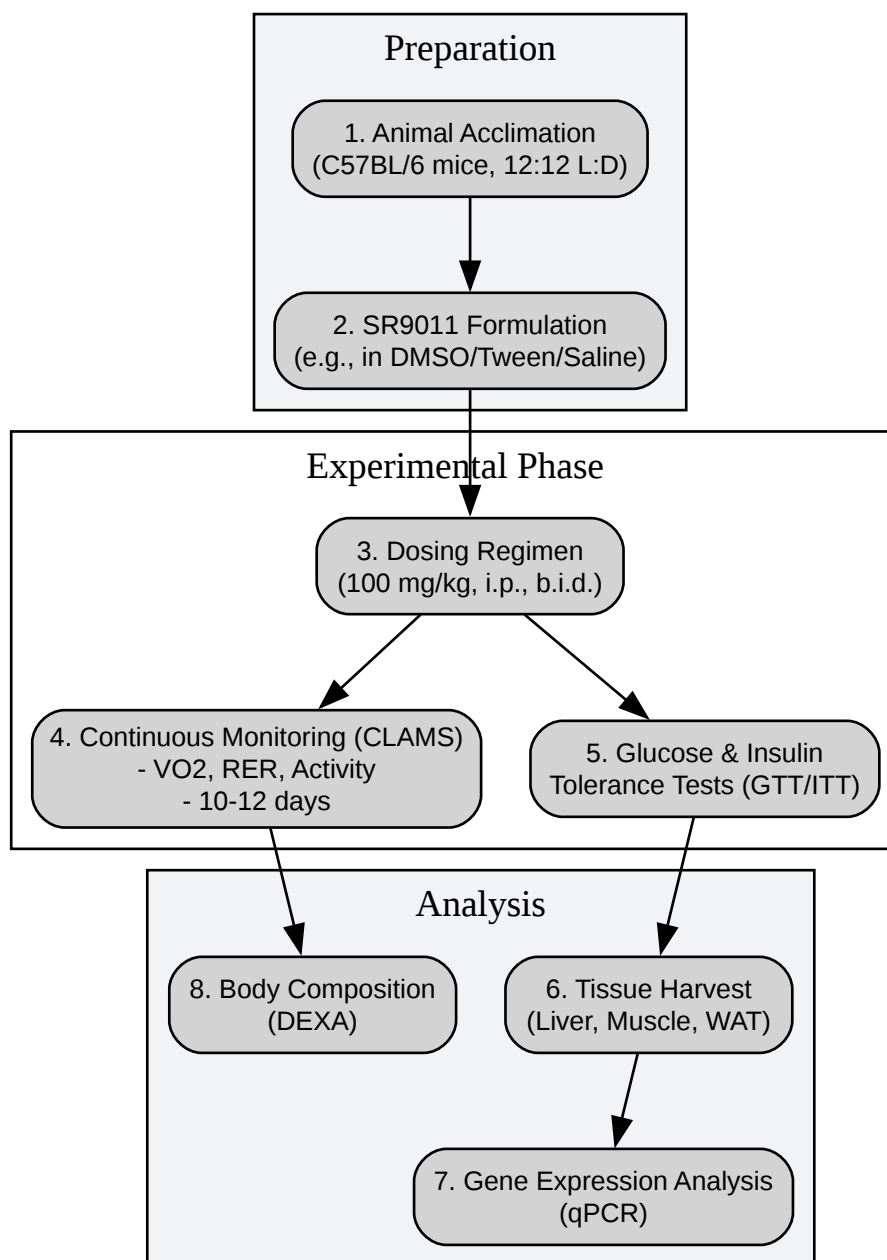
This protocol outlines the methodology used to assess the metabolic effects of SR9011 in mice, based on published studies.[\[2\]](#)

- **Animal Model:** Male C57BL/6 or BALB/c mice, 8-12 weeks of age.
- **Housing:** Maintained under a 12:12 light:dark cycle with ad libitum access to standard chow and water, unless otherwise specified.
- **SR9011 Formulation:** SR9011 is typically dissolved in a vehicle such as a mixture of DMSO, Tween 80, and saline.
- **Administration:** Intraperitoneal (i.p.) injection at a dosage of 100 mg/kg body weight, administered twice daily (b.i.d.) at Circadian Time 0 (CT0, onset of light) and CT12 (onset of

dark).[2][3]

- Metabolic Monitoring (CLAMS):
  - Acclimate mice to single housing in Comprehensive Laboratory Animal Monitoring System (CLAMS) cages for 48-72 hours.
  - Administer SR9011 or vehicle as described above for the duration of the study (e.g., 10-12 days).[3]
  - Continuously record oxygen consumption ( $VO_2$ ), carbon dioxide production ( $VCO_2$ ), respiratory exchange ratio ( $RER = VCO_2/VO_2$ ), food intake, and locomotor activity.[2]
- Gene Expression Analysis (qPCR):
  - Administer a single i.p. injection of SR9011 (100 mg/kg) or vehicle at a specific circadian time (e.g., CT0).
  - Euthanize groups of mice (n=6-10) at designated time points post-injection (e.g., every 4-6 hours over a 24-hour period).
  - Harvest tissues (liver, skeletal muscle, white adipose tissue) and immediately snap-freeze in liquid nitrogen.
  - Extract total RNA, synthesize cDNA, and perform quantitative PCR (qPCR) using primers for target genes (e.g., Pck1, G6pc, Hk1, Pkm2) and a housekeeping gene (e.g., Cyclophilin b) for normalization.[2]
- Glucose and Insulin Tolerance Tests:
  - For Glucose Tolerance Test (GTT), fast mice for 6 hours. Measure baseline blood glucose from a tail snip (t=0).
  - Administer an i.p. injection of D-glucose (e.g., 2 g/kg body weight).
  - Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

- For Insulin Tolerance Test (ITT), fast mice for 4-6 hours. Measure baseline blood glucose (t=0).
- Administer an i.p. injection of human insulin (e.g., 0.75 U/kg body weight).
- Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.



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Workflow for in vivo assessment of SR9011 metabolic effects.

## In Vitro Glucose Uptake Assay in C2C12 Myotubes

This protocol describes a general method for measuring glucose uptake in a skeletal muscle cell line, which can be adapted for testing the effects of SR9011.

- Cell Culture:
  - Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).
  - Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
- SR9011 Treatment:
  - Treat mature myotubes with the desired concentration of SR9011 or vehicle (DMSO) for a specified time (e.g., 6-24 hours).
- Glucose Uptake Measurement (using 2-NBDG, a fluorescent glucose analog):
  - After SR9011 treatment, wash cells twice with warm sterile phosphate-buffered saline (PBS).
  - Incubate cells in glucose-free DMEM for 1-2 hours to serum-starve.
  - Wash cells once with PBS.
  - Incubate cells with glucose-free DMEM containing 80-100  $\mu$ M 2-NBDG for 30 minutes. For insulin-stimulated uptake, add 100 nM insulin during this step.<sup>[6]</sup>
  - Wash cells once with ice-cold PBS to stop uptake.
  - Measure the fluorescence intensity of each well using a plate reader (excitation ~485 nm, emission ~520 nm).<sup>[6]</sup>

## Summary and Future Directions

**SR9011 hydrochloride**, a potent REV-ERB agonist, significantly impacts glucose metabolism by transcriptionally repressing key genes involved in hepatic gluconeogenesis and upregulating genes for glucose utilization in skeletal muscle. Its ability to modulate these pathways, driven by its integral role in the circadian clock, makes it a valuable research tool for dissecting the links between circadian rhythm and metabolic diseases like type 2 diabetes.[7]

While preclinical data are promising, several areas require further investigation. Most of the direct in vivo data on plasma glucose and insulin tolerance comes from studies on the related compound SR9009.[2] Future studies should focus on generating comprehensive GTT and ITT data specifically for SR9011 in models of diet-induced obesity and insulin resistance. Furthermore, elucidating the full range of downstream targets and signaling pathways affected by SR9011 in different metabolic tissues will be crucial for understanding its complete pharmacological profile. As SR9011 is currently a research compound and not approved for human use, all studies are confined to preclinical models.[1]

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